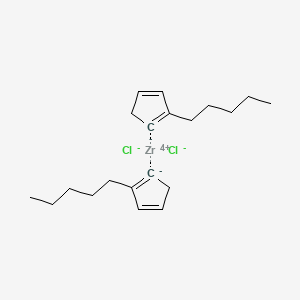
Bis(pentylcyclopentadienyl)zirconium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(pentylcyclopentadienyl)zirconium dichloride (Cp2ZrCl2) is an organometallic compound that has been used in various scientific fields, including organic synthesis, catalysis, and biochemistry. The compound has a unique structure, consisting of two pentylcyclopentadienyl rings connected to a zirconium atom, which is then bound to two chlorine atoms. Cp2ZrCl2 is a versatile compound that has been used for a variety of applications, ranging from laboratory experiments to industrial processes.
Mechanism of Action
Bis(pentylcyclopentadienyl)zirconium dichloride acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows Bis(pentylcyclopentadienyl)zirconium dichloride to form complexes with other molecules, such as proteins and enzymes. These complexes can then interact with the active sites of proteins and enzymes, allowing them to be inhibited or activated.
Biochemical and Physiological Effects
Bis(pentylcyclopentadienyl)zirconium dichloride has been shown to have a variety of biochemical and physiological effects. Bis(pentylcyclopentadienyl)zirconium dichloride has been shown to inhibit the activity of enzymes, such as proteases, phosphatases, and kinases. It has also been shown to inhibit the activity of proteins, such as transcription factors and ion channels. In addition, Bis(pentylcyclopentadienyl)zirconium dichloride has been shown to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
Bis(pentylcyclopentadienyl)zirconium dichloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is stable in a wide range of solvents. In addition, it is non-toxic and non-volatile. However, there are some limitations to its use in laboratory experiments. Bis(pentylcyclopentadienyl)zirconium dichloride is not soluble in water, and it can react with some molecules, such as amines, alcohols, and carboxylic acids.
Future Directions
Bis(pentylcyclopentadienyl)zirconium dichloride has a wide range of potential future applications. It could be used as a catalyst for a variety of reactions, such as Diels-Alder reactions, Wittig reactions, and Heck reactions. In addition, it could be used to study the structure and function of proteins and enzymes. Bis(pentylcyclopentadienyl)zirconium dichloride could also be used to develop new drugs and therapies, as it has been shown to have anti-inflammatory and anti-cancer effects. Finally, Bis(pentylcyclopentadienyl)zirconium dichloride could be used to develop new materials, such as catalysts, sensors, and optical materials.
Synthesis Methods
Bis(pentylcyclopentadienyl)zirconium dichloride can be synthesized in a variety of ways, depending on the desired product. The most common method is the reaction of pentylcyclopentadiene and zirconocene dichloride in a solvent. This reaction produces a product that is a mixture of Bis(pentylcyclopentadienyl)zirconium dichloride and Cp2ZrCl. The product can then be purified by chromatography or distillation. Other methods for synthesizing Bis(pentylcyclopentadienyl)zirconium dichloride include metathesis, hydrolysis, and reduction.
Scientific Research Applications
Bis(pentylcyclopentadienyl)zirconium dichloride has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. In organic synthesis, Bis(pentylcyclopentadienyl)zirconium dichloride is used as a catalyst for a variety of reactions, including Diels-Alder reactions, Wittig reactions, and Heck reactions. In catalysis, Bis(pentylcyclopentadienyl)zirconium dichloride is used to promote hydrogenation and hydroformylation reactions. In biochemistry, Bis(pentylcyclopentadienyl)zirconium dichloride has been used to study the structure and function of proteins and enzymes.
properties
IUPAC Name |
2-pentylcyclopenta-1,3-diene;zirconium(4+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15.2ClH.Zr/c2*1-2-3-4-7-10-8-5-6-9-10;;;/h2*5,8H,2-4,6-7H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFLSKGKPILYFC-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=[C-]CC=C1.CCCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



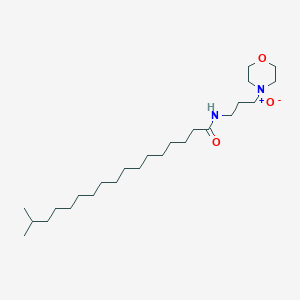
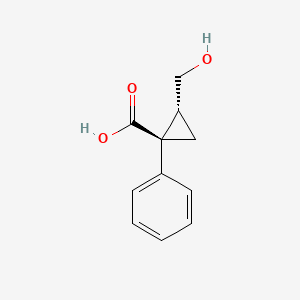

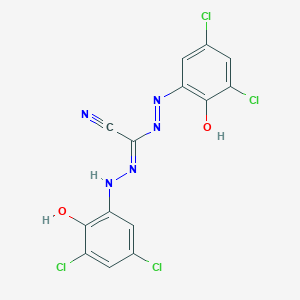
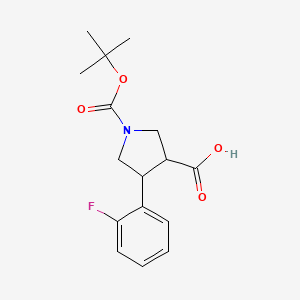
![(1S,3S,5S)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142285.png)